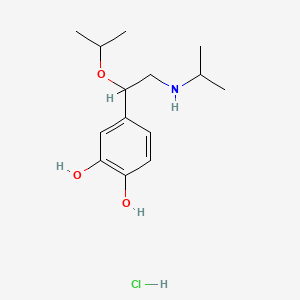
Isoproterenol Isopropyl Ether Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoproterenol Isopropyl Ether Hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine. It acts as a non-selective beta-adrenergic agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound is commonly used in medical settings to treat conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .
準備方法
The synthesis of Isoproterenol Isopropyl Ether Hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin . This method ensures significant control over impurities and provides the compound in good yield with the desired purity. Industrial production methods often use ethanol as a solvent and employ palladium, platinum, or nickel as catalysts for the hydrogenation process .
化学反応の分析
Isoproterenol Isopropyl Ether Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents like potassium permanganate for oxidation.
科学的研究の応用
Isoproterenol Isopropyl Ether Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-adrenergic receptor interactions and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to study the effects of beta-adrenergic stimulation on various biological systems, including cardiovascular and respiratory systems.
Medicine: It is employed in the development of treatments for heart conditions, such as bradycardia and heart block.
作用機序
Isoproterenol Isopropyl Ether Hydrochloride exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate and the force of heart contractions, as well as relaxation of bronchial and vascular smooth muscles. The molecular targets include the beta-adrenergic receptors, which activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent physiological effects .
類似化合物との比較
Isoproterenol Isopropyl Ether Hydrochloride is similar to other beta-adrenergic agonists such as:
Epinephrine: While both compounds stimulate beta-adrenergic receptors, epinephrine also has significant alpha-adrenergic activity, leading to vasoconstriction.
Norepinephrine: This compound primarily stimulates alpha-adrenergic receptors and has less beta-adrenergic activity compared to this compound.
生物活性
Isoproterenol Isopropyl Ether Hydrochloride, commonly referred to as isoproterenol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic agonist . This compound has garnered significant attention in pharmacology due to its diverse biological activities, particularly in cardiovascular and respiratory applications.
Chemical and Pharmacological Profile
- Chemical Formula : C₁₁H₁₇NO₃·HCl
- Molecular Weight : Approximately 247.72 g/mol
- Administration : Typically administered as a sterile solution containing excipients for pH stabilization.
Isoproterenol primarily interacts with beta-1 and beta-2 adrenergic receptors , leading to various physiological effects. It exhibits minimal affinity for alpha-adrenergic receptors, which contributes to its specific therapeutic applications. The compound is metabolized predominantly by catechol-O-methyltransferase (COMT) in the liver, resulting in inactive metabolites and a longer duration of action compared to epinephrine .
The mechanism of action involves the activation of beta-adrenergic receptors, which triggers a cascade of intracellular events:
- G-Protein Activation : The binding of isoproterenol to beta receptors activates the alpha subunit of G-proteins.
- Adenylate Cyclase Activation : This leads to the activation of adenylate cyclase, converting ATP into cyclic AMP (cAMP).
- Protein Kinase A Activation : cAMP activates protein kinase A (PKA), which phosphorylates various proteins influencing cardiac contractility and smooth muscle relaxation .
Biological Effects
The biological effects of isoproterenol include:
- Cardiovascular Effects :
- Respiratory Effects :
Clinical Applications
Isoproterenol is indicated for several clinical conditions:
- Management of bradycardia and heart block.
- Treatment of bronchospasm during anesthesia.
- Use in cardiac arrest until definitive treatments like electric shock are available.
- As an adjunct therapy in hypovolemic shock and congestive heart failure .
Side Effects and Considerations
Despite its therapeutic benefits, isoproterenol can cause adverse effects, including:
- Tachycardia and palpitations.
- Potential exacerbation of arrhythmias.
- Tolerance development with prolonged use .
Research Findings and Case Studies
Recent studies have explored the cardioprotective effects of various compounds against isoproterenol-induced myocardial injury. For example, a study involving Sprague-Dawley rats demonstrated that administration of 7-hydroxy frullanolide significantly reduced myocardial infarct size and preserved histological integrity when combined with isoproterenol treatment .
Table: Summary of Isoproterenol's Biological Activity
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Heart Rate Increase | Positive chronotropic effect | Beta-1 receptor activation |
| Myocardial Contractility | Positive inotropic effect | Increased intracellular calcium |
| Bronchodilation | Relaxation of bronchial smooth muscle | Beta-2 receptor activation |
| Peripheral Vascular Resistance | Decreased vascular resistance | Smooth muscle relaxation |
特性
分子式 |
C14H24ClNO3 |
|---|---|
分子量 |
289.80 g/mol |
IUPAC名 |
4-[2-(propan-2-ylamino)-1-propan-2-yloxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-8-14(18-10(3)4)11-5-6-12(16)13(17)7-11;/h5-7,9-10,14-17H,8H2,1-4H3;1H |
InChIキー |
ZSATZDNRUBTEPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















